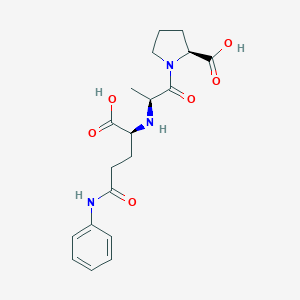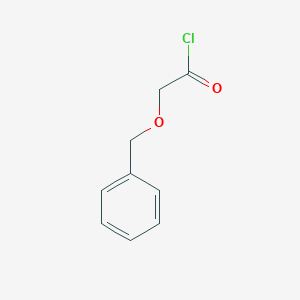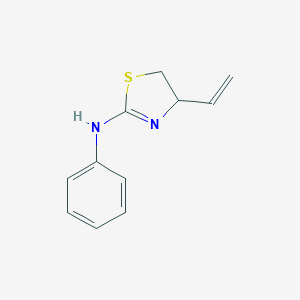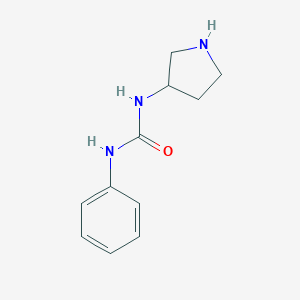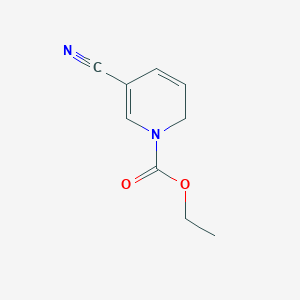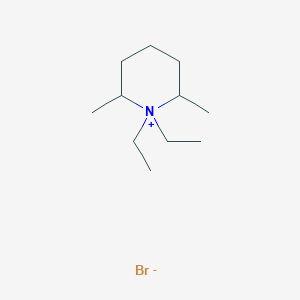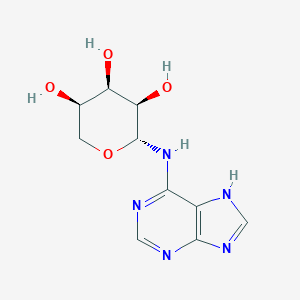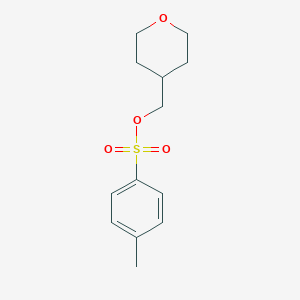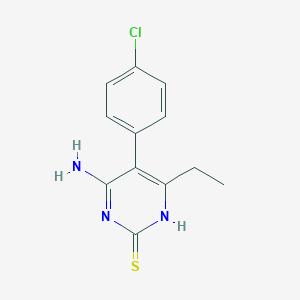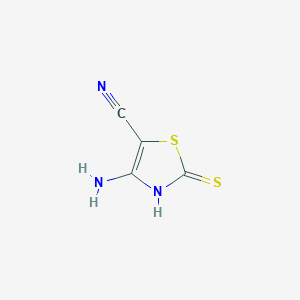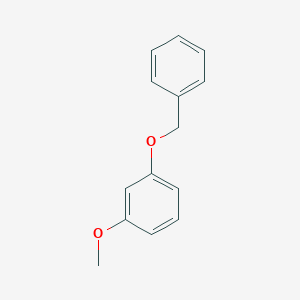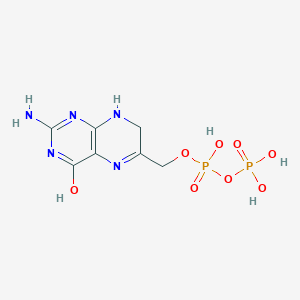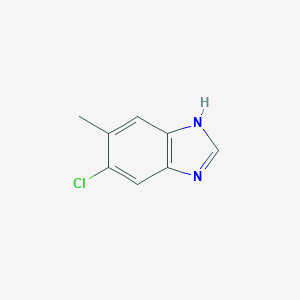
5-chloro-6-methyl-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-methyl-1H-benzoimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a benzimidazole derivative that has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of 5-chloro-6-methyl-1H-benzoimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways.
Biochemical And Physiological Effects
Studies have demonstrated that 5-chloro-6-methyl-1H-benzoimidazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. Additionally, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in cells.
Advantages And Limitations For Lab Experiments
One advantage of using 5-chloro-6-methyl-1H-benzoimidazole in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various studies, indicating its potential use in future research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research involving 5-chloro-6-methyl-1H-benzoimidazole. One area of interest is its potential use as an anti-tumor agent, with further studies needed to determine its efficacy in different types of cancer. Additionally, its potential use as an anti-inflammatory agent and antioxidant should be further explored. Finally, its mechanism of action should be further elucidated to optimize its use in different applications.
In conclusion, 5-chloro-6-methyl-1H-benzoimidazole is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic properties make it an interesting area of research for future studies. The synthesis method of 5-chloro-6-methyl-1H-benzoimidazole is relatively simple, and its advantages and limitations for lab experiments should be further explored. There are several future directions for research involving this compound, including its potential use as an anti-tumor agent, anti-inflammatory agent, and antioxidant.
Scientific Research Applications
5-chloro-6-methyl-1H-benzoimidazole has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an anti-inflammatory agent, with research indicating that it can reduce inflammation in animal models.
properties
CAS RN |
109943-02-4 |
|---|---|
Product Name |
5-chloro-6-methyl-1H-benzoimidazole |
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |
InChI Key |
CMRKDXGOFRFBFT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
Pictograms |
Irritant |
synonyms |
1H-Benzimidazole,5-chloro-6-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

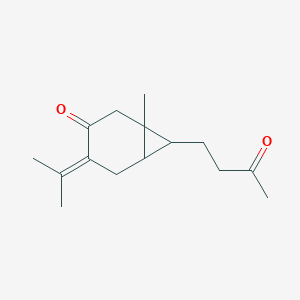
![(2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanol](/img/structure/B9323.png)
